molecular formula C7H14O5 B1588676 Methyl beta-L-Fucopyranoside CAS No. 24332-98-7

Methyl beta-L-Fucopyranoside

Cat. No. B1588676
CAS RN: 24332-98-7
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-XUVCUMPTSA-N
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Description

Methyl beta-L-Fucopyranoside is an organic compound that belongs to the class of o-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via an O-glycosidic bond . It is a renowned biomedicine commodity in the scientific realm and is predominantly employed to unravel the intricacies of carbohydrate metabolism .


Molecular Structure Analysis

Methyl beta-L-Fucopyranoside has a molecular formula of C7H14O5 and a molecular weight of 178.18 . Its structure includes five hydroxyl groups and one methoxy group .


Physical And Chemical Properties Analysis

Methyl beta-L-Fucopyranoside is a solid at 20 degrees Celsius . It has a melting point range of 119.0 to 124.0 degrees Celsius . It is hygroscopic, meaning it readily absorbs moisture from the environment . The specific rotation [a]20/D is +11.0 to +13.0 deg (C=1, H2O) .

Scientific Research Applications

Methyl beta-L-Fucopyranoside is a type of small molecule that is classified as an O-glycosyl compound . It’s also known as Methyl 6-deoxy-beta-L-galactopyranoside . Here are some potential applications based on its chemical properties:

  • Biochemical Research

    • Methyl beta-L-Fucopyranoside can be used in biochemical research due to its properties as an O-glycosyl compound . These compounds can be used in various ways, such as in the synthesis of other compounds or as part of biochemical assays .
  • Molecular Biology

    • In the field of molecular biology, Methyl beta-L-Fucopyranoside could potentially be used in experimental setups as a control .
  • Medicinal Chemistry

    • Methyl beta-L-Fucopyranoside could be used in the development of new drugs or therapeutic agents . Its interactions with other compounds and its effects on biological systems could be studied .
  • Chemical Synthesis

    • Methyl beta-L-Fucopyranoside could be used as a starting material or intermediate in the synthesis of other chemical compounds .
  • Analytical Chemistry

    • Methyl beta-L-Fucopyranoside could potentially be used in analytical chemistry, for example, in the development or testing of new analytical methods .
  • Pharmacology

    • While specific applications in pharmacology are not readily available, the compound could potentially be used in the study of drug interactions, drug delivery systems, or drug design .

Methyl beta-L-Fucopyranoside, also known as Methyl 6-deoxy-beta-L-galactopyranoside, is a type of small molecule that is classified as an O-glycosyl compound . Here are some additional potential applications based on its chemical properties:

  • Pharmaceutical Research

    • Methyl beta-L-Fucopyranoside could be used in pharmaceutical research for the development of new drugs or therapeutic agents . Its interactions with other compounds and its effects on biological systems could be studied .
  • Biotechnology

    • In biotechnology, Methyl beta-L-Fucopyranoside could be used in the development of new bioengineering techniques or processes .
  • Food Science

    • Methyl beta-L-Fucopyranoside could potentially be used in food science, for example, in the development or testing of new food processing methods .
  • Environmental Science

    • Methyl beta-L-Fucopyranoside could be used in environmental science, for instance, in the study of biodegradation processes or environmental monitoring .
  • Material Science

    • Methyl beta-L-Fucopyranoside could potentially be used in material science, for example, in the development or testing of new material synthesis methods .
  • Agricultural Science

    • Methyl beta-L-Fucopyranoside could potentially be used in agricultural science, for example, in the development or testing of new agricultural practices or products .

Safety And Hazards

Methyl beta-L-Fucopyranoside should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It should be stored under inert gas to prevent reactions with the atmosphere .

properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-XUVCUMPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl beta-L-Fucopyranoside

CAS RN

24332-98-7
Record name Methyl beta-L-fucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl beta-L-fucopyranoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYL .BETA.-L-FUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW71PB1NF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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